molecular formula C9H7F2N3 B2381279 2,3-difluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine CAS No. 1151801-90-9

2,3-difluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine

Cat. No.: B2381279
CAS No.: 1151801-90-9
M. Wt: 195.173
InChI Key: GFHXYORKLHVVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the structure can significantly influence its chemical properties, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-difluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine typically involves the reaction of 2,3-difluoropyridine with 1-methyl-1H-pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . This reaction facilitates the nucleophilic substitution of the fluorine atoms on the pyridine ring by the pyrazole moiety.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less documented.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as potassium carbonate in DMF.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives .

Scientific Research Applications

2,3-Difluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-difluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluoro-5-(1H-pyrazol-4-yl)pyridine: Lacks the methyl group on the pyrazole ring.

    2,3-Difluoro-5-(1-methyl-1H-pyrazol-3-yl)pyridine: The pyrazole ring is attached at a different position on the pyridine ring.

Uniqueness

2,3-Difluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine is unique due to the specific positioning of the fluorine atoms and the methyl group on the pyrazole ring. These structural features can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

2,3-difluoro-5-(1-methylpyrazol-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3/c1-14-5-7(4-13-14)6-2-8(10)9(11)12-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHXYORKLHVVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(N=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A sealable flask was charged with 5-chloro-2,3-difluoropyridine (1.541 g, 10.3 mmol), palladium(ii) acetate (0.116 g, 0.515 mmol), potassium phosphate tribasic (6.56 g, 30.9 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (2.57 g, 12.4 mmol), and X-Phos (0.491 g, 1.03 mmol). The flask was sealed with a septum cap, then dioxane (20 mL) and H2O (2 mL) were added. The resulting mixture was sparged with N2 for 10 min, and then heated at 100° C. for 2 h. The solution was cooled to rt and then concentrated and purified by flash chromatography using eluent 99:1 Hexanes:EtOAc to 60:40 Hexanes:EtOAc gradient to afford 2,3-difluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine (1.78 g, 88.5% yield) as a colorless film. LRMS (ESI) m/z calcd for C9H7F2N3 (M+H) 197.1. found 197.4.
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.541 g
Type
reactant
Reaction Step Two
Name
potassium phosphate tribasic
Quantity
6.56 g
Type
reactant
Reaction Step Two
Quantity
2.57 g
Type
reactant
Reaction Step Two
Quantity
0.491 g
Type
reactant
Reaction Step Two
Quantity
0.116 g
Type
catalyst
Reaction Step Two
[Compound]
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 5-bromo-2,3-difluoropyridine (1.9 g, 9.79 mmol) and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (2.038 g, 9.79 mmol), Na2CO3 (2.076 g, 19.59 mmol) and Pd(PPh3)4 (1.131 g, 0.979 mmol) in DMF (8 ml) was bubbled with N2 for 10 min and was then heated to 80° C. for 10 h. After being cooled to rt, the mixture was filtered and the filtrate was diluted with EA, washed with water and brine, dried over anhydrous MgSO4. Filtered and concentrated. The residue was purified by silica gel chromatography eluted with Hex/EA (from 100% to 20%) to afford the title compound as a white solid (1.5 g, 57.4% yield). 1H-NMR (400 MHz, DMSO-d6) δ ppm 8.29 (d, 3H), 7.99 (d, 1H), 3.87 (s, 3H). LCMS (method B): [M+H]+=196, tR=1.91 min.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2.038 g
Type
reactant
Reaction Step One
Quantity
2.076 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.131 g
Type
catalyst
Reaction Step One
Yield
57.4%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.